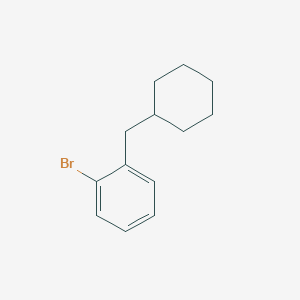

1-Bromo-2-(cyclohexylmethyl)benzene

CAS No.: 1781176-50-8

Cat. No.: VC11686012

Molecular Formula: C13H17Br

Molecular Weight: 253.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1781176-50-8 |

|---|---|

| Molecular Formula | C13H17Br |

| Molecular Weight | 253.18 g/mol |

| IUPAC Name | 1-bromo-2-(cyclohexylmethyl)benzene |

| Standard InChI | InChI=1S/C13H17Br/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2 |

| Standard InChI Key | OQHKZELWFZFISI-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)CC2=CC=CC=C2Br |

| Canonical SMILES | C1CCC(CC1)CC2=CC=CC=C2Br |

Introduction

Structural and Molecular Characteristics

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₇Br | |

| Molecular Weight | 239.15 g/mol | |

| SMILES | BrC1=CC=CC=C1CC2CCCCC2 | |

| XLogP3 | 5.1 | |

| Topological Polar SA | 0 Ų |

Stereochemical Considerations

The cyclohexylmethyl group introduces conformational flexibility. The cyclohexane ring typically adopts a chair conformation, minimizing steric strain, while the methyl bridge allows rotational freedom around the C–C bond connecting it to the benzene ring . This flexibility influences reactivity in cross-coupling reactions, where steric hindrance may modulate catalytic efficiency .

Synthesis and Manufacturing

Direct Synthesis Pathways

While no literature directly reports the synthesis of 1-bromo-2-(cyclohexylmethyl)benzene, analogous methods for 1-bromo-2-cyclohexylbenzene (CAS: 59734-92-8) provide a template. A two-step procedure involving:

-

Lithiation-Halogen Exchange: Treatment of 2-cyclohexylbenzene with n-BuLi in THF at −119°C to 20°C, followed by quenching with a bromine source .

-

Silane Reduction: Use of Et₃SiH and CF₃COOH in CH₂Cl₂ to stabilize intermediates .

Table 2: Representative Reaction Conditions

| Step | Reagents | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 1 | n-BuLi, THF | −119–20°C | 2 h | N/A | |

| 2 | Et₃SiH, CF₃COOH, CH₂Cl₂ | 20°C | 1.5 h | N/A |

Alternative Strategies

-

Friedel-Crafts Alkylation: Reacting bromobenzene with cyclohexylmethyl chloride in the presence of AlCl₃, though regioselectivity challenges may arise .

-

Cross-Coupling: Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce the cyclohexylmethyl group post-bromination, leveraging palladium or nickel catalysts .

Physicochemical Properties

Thermal Stability

The compound’s high molecular weight (239.15 g/mol) and nonpolar structure suggest a boiling point exceeding 250°C, similar to 1-bromo-2-cyclohexylbenzene . Differential scanning calorimetry (DSC) data for analogs indicate decomposition temperatures above 300°C, consistent with robust aromatic systems .

Solubility and Partitioning

-

Solubility: Insoluble in water; soluble in organic solvents (e.g., THF, DCM, toluene).

-

LogP: Estimated at 5.1, indicating high lipophilicity . This property favors applications in hydrophobic matrices or as a catalyst ligand .

Reactivity and Functionalization

Halogen Exchange Reactions

The bromine atom undergoes nucleophilic substitution (SN2) or metal-halogen exchange, enabling access to biaryl structures. For example:

Nickel-catalyzed deoxygenation methods, as reported by Antil et al., could reduce carbonyl intermediates generated from such reactions .

Catalytic Hydrogenation

Cobalt nanoparticles on silica selectively hydrogenate aromatic rings under mild conditions (1 bar H₂), suggesting potential for converting 1-bromo-2-(cyclohexylmethyl)benzene to cyclohexane derivatives .

Applications in Organic Synthesis

Building Block for Pharmaceuticals

The bromine atom serves as a handle for cross-coupling reactions, facilitating the construction of drug candidates. For instance, analogs have been used in kinase inhibitor synthesis .

Liquid Organic Hydrogen Carriers (LOHCs)

Hydrogenation of the aromatic ring enables H₂ storage, with cobalt catalysts achieving >90% conversion under scalable conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume